Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15315079
Molecular Formula: C20H22N2O5S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O5S |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-methylpropyl 2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C20H22N2O5S/c1-11(2)9-27-19(24)18-12(3)21-20(28-18)22-17(23)7-13-10-26-16-6-5-14(25-4)8-15(13)16/h5-6,8,10-11H,7,9H2,1-4H3,(H,21,22,23) |
| Standard InChI Key | BACPTGZKBSAWJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CC2=COC3=C2C=C(C=C3)OC)C(=O)OCC(C)C |
Introduction
Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C20H22N2O5S and a molecular weight of approximately 402.5 g/mol . This compound features a unique combination of a benzofuran moiety linked to a thiazole ring through an acetyl group, which suggests potential interactions with biological systems.
Structural Features
The compound's structure includes several key components:
-
Benzofuran Moiety: This part of the molecule is known for its biological activity, particularly in compounds with similar structures.
-
Thiazole Ring: Thiazoles are often used in medicinal chemistry due to their diverse pharmacological properties.
-
Acetylamino Group: This functional group can participate in hydrogen bonding, which is crucial for interactions with biological targets.
Synthesis
The synthesis of Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, focusing on the benzofuran and thiazole frameworks. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in pharmaceutical development. Its unique structure suggests it could interact with biological systems in ways that are not commonly seen in similar compounds.
Biological Activity
Preliminary studies indicate that Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibits biological activity, although the precise mechanisms and targets are not fully understood. Further research is needed to elucidate its interactions with biological macromolecules.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(5-Methoxybenzofuran)-N,N-dimethylethanamine | Benzofuran core with amine substitution | Potential psychoactive effects |
| Thiazolidinediones | Thiazole ring with different substituents | Antidiabetic properties |
| Benzofuran derivatives | Varying substitutions on benzofuran | Anticancer activity |
| Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Benzofuran linked to thiazole via acetyl group | Potential applications in medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume